3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide
Description
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide is a heterocyclic organic molecule featuring a 1,2-oxazole core and a 1,6-dihydropyridazinone moiety linked via a propanamide bridge. The oxazole ring, substituted with methyl groups at positions 3 and 5, is a structural motif known for enhancing metabolic stability and bioavailability in medicinal chemistry .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-12-14(13(2)26-21-12)4-6-16(24)18-9-11-23-17(25)7-5-15(20-23)22-10-3-8-19-22/h3,5,7-8,10H,4,6,9,11H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBKGFIESMGRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares functional group similarities with pyrazole- and pyridazinone-containing molecules synthesized in prior studies. For example:
- 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) () both incorporate pyrazole rings but lack the oxazole and dihydropyridazinone moieties. Their synthesis involves cyclocondensation reactions with malononitrile or ethyl cyanoacetate, differing from the propanamide linker in the target compound .
Q & A
Q. Q1. What are the recommended synthetic routes for 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide, and how can reaction yields be optimized?
Methodological Answer: Synthesis of this compound involves multi-step heterocyclic chemistry. Key steps include:
- Step 1 : Formation of the 3,5-dimethyl-1,2-oxazole core via cyclization of β-keto esters with hydroxylamine .
- Step 2 : Functionalization of the pyridazinone ring through nucleophilic substitution at the 3-position using 1H-pyrazole derivatives .
- Step 3 : Coupling the oxazole and pyridazinone moieties via a propanamide linker using carbodiimide-mediated amidation .
Q. Yield Optimization Strategies :
- Use statistical design of experiments (DoE) to screen solvent polarity, temperature, and stoichiometry. For example, central composite designs (CCDs) can identify optimal conditions for coupling reactions .
- Employ reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error approaches .
Q. Table 1: Example Reaction Parameters for Step 3
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (DMF vs. THF) | DMF | +25% yield |
| Temperature | 40–50°C | Minimizes byproducts |
| Catalyst (EDC vs. DCC) | EDC with HOBt | +15% efficiency |
Q. Q2. How can researchers validate the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the oxazole (δ 2.2–2.4 ppm for methyl groups) and pyridazinone (δ 7.1–7.3 ppm for pyrazole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace byproducts .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the reactivity of the pyridazinone ring in this compound under catalytic conditions?
Methodological Answer: The pyridazinone ring undergoes tautomerization (keto-enol equilibrium), which influences its electrophilicity at the 3-position. Computational studies (DFT/B3LYP) reveal:
Q. Table 2: Key DFT Parameters for Pyridazinone Reactivity
| Parameter | Value (DFT/B3LYP) |
|---|---|
| HOMO-LUMO gap | 4.2 eV |
| Charge at C3 (NPA) | +0.32 |
| Transition state energy | 18.7 kcal/mol |
Q. Q4. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
Methodological Answer: Conflicting solubility reports often arise from:
- Polymorphism : Use powder X-ray diffraction (PXRD) to identify crystalline forms.
- Hansen Solubility Parameters (HSP) : Calculate HSPs (δD, δP, δH) to correlate solubility with solvent properties. For example, DMSO (δP = 12.1) outperforms ethanol (δP = 8.8) due to stronger polar interactions .
- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions at 298 K to predict solubility trends .
Q. Q5. What advanced computational tools are recommended for designing derivatives of this compound with enhanced bioactivity?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) to prioritize derivatives with high binding affinity.
- QSAR Models : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
- AI-Driven Synthesis : Platforms like COMSOL Multiphysics integrate reaction simulation and machine learning to predict viable synthetic pathways .
Q. Q6. How should researchers approach conflicting data in kinetic studies of this compound’s degradation under acidic conditions?
Methodological Answer:
- Controlled Replicates : Conduct triplicate experiments with standardized pH buffers (e.g., pH 2.0 HCl/KCl).
- Mechanistic Probes : Use LC-MS to identify degradation products (e.g., hydrolysis of the oxazole ring) and propose competing pathways .
- Kinetic Modeling : Apply the Eyring-Polanyi equation to distinguish between acid-catalyzed (k ~ [H⁺]) and solvent-assisted mechanisms .
Methodological Innovations
Q. Q7. How can AI-driven "smart laboratories" enhance the study of this compound’s reaction pathways?
Methodological Answer:
- Autonomous Experimentation : Robotic platforms adjust reaction parameters (e.g., temperature, reagent ratios) in real-time using feedback from inline IR spectroscopy .
- Data Integration : AI algorithms merge experimental data with quantum mechanical calculations to map multi-step reaction networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
